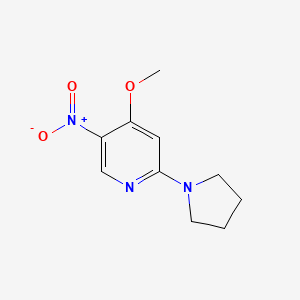
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C6H2ClF3N2O. This compound is characterized by the presence of a pyrazine ring substituted with a carbonyl chloride group and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride typically involves the introduction of the trifluoromethyl group into the pyrazine ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process often employs trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source of the CF3 radical, which is introduced into the pyrazine ring under photoredox catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Photoredox Catalysis: Utilizes visible light and photoredox catalysts to generate the CF3 radical.
Nucleophiles: Various nucleophiles can be used to substitute the carbonyl chloride group.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the pyrazine ring.
Major Products
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with enhanced properties due to the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazinecarbonyl chloride: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3-Trifluoromethylpyrazine: Contains the trifluoromethyl group but lacks the carbonyl chloride group, leading to different reactivity and applications.
Uniqueness
3-(Trifluoromethyl)pyrazine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial processes. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, while the carbonyl chloride group provides a reactive site for further chemical modifications .
Eigenschaften
Molekularformel |
C6H2ClF3N2O |
|---|---|
Molekulargewicht |
210.54 g/mol |
IUPAC-Name |
3-(trifluoromethyl)pyrazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF3N2O/c7-5(13)3-4(6(8,9)10)12-2-1-11-3/h1-2H |
InChI-Schlüssel |
QWOJWPIRSZJMKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]-](/img/structure/B8628572.png)

![[1-(6-Tert-butyl-2-methylpyridin-3-yl)ethyl]amine](/img/structure/B8628597.png)





![3-Bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8628627.png)





